

troubleshooting Ervogastat solubility and stability in experimental buffers

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Compound of Interest

Compound Name: *Ervogastat*

Cat. No.: *B10831021*

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Technical Support Center: Ervogastat (PF-06865571)

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and stability of **Ervogastat** (PF-06865571) in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is **Ervogastat** and what is its mechanism of action?

A1: **Ervogastat** (also known as PF-06865571) is an experimental small molecule drug that acts as a potent and selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 2 (DGAT2). [1][2][3] DGAT2 is a key enzyme in the final step of triglyceride synthesis. [4][5] By inhibiting DGAT2, **Ervogastat** aims to reduce the accumulation of triglycerides in the liver, which is a key factor in the progression of non-alcoholic steatohepatitis (NASH). [1][5][6]

Q2: What are the known solubility characteristics of **Ervogastat**?

A2: **Ervogastat** is a lipophilic molecule with low aqueous solubility. It is practically insoluble in water. [1] Its solubility is significantly better in organic solvents. Specific solubility data is summarized in the table below.

Q3: What are the recommended storage conditions for **Ervogastat**?

A3: Proper storage is crucial to maintain the integrity of **Ervogastat**. For the solid powder, long-term storage at -20°C for up to 3 years is recommended.^[6] Stock solutions prepared in an organic solvent should be stored at -80°C for up to one year or at -20°C for up to one month.^[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: Can I dissolve **Ervogastat** directly in my aqueous experimental buffer?

A4: No, due to its low aqueous solubility, it is not recommended to dissolve **Ervogastat** directly in aqueous buffers like Phosphate-Buffered Saline (PBS). This will likely result in poor dissolution and inaccurate concentrations. The recommended method is to first prepare a high-concentration stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO).

Q5: What is the maximum recommended final concentration of DMSO in my cell-based assays?

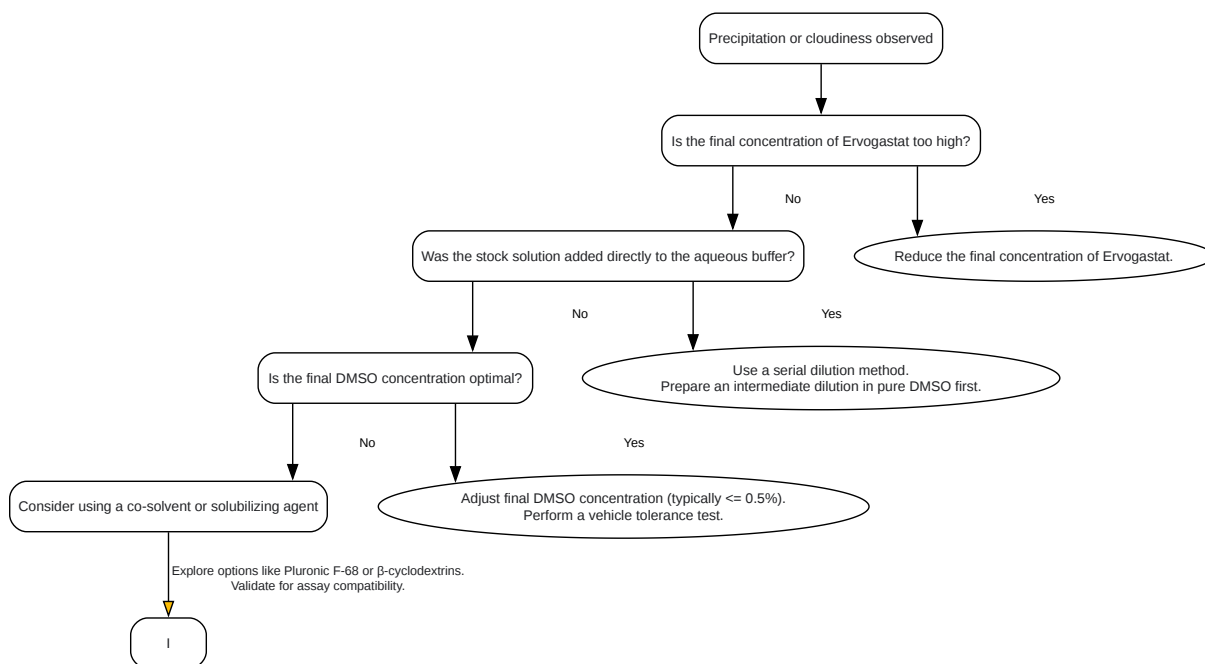
A5: The final concentration of DMSO in most cell-based assays should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.5%, although some cell lines may tolerate up to 1%. It is highly recommended to perform a vehicle control experiment to determine the tolerance of your specific experimental system to the final DMSO concentration.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed Upon Dilution in Aqueous Buffer

This is a common issue arising from the low aqueous solubility of **Ervogastat**.

Troubleshooting Workflow



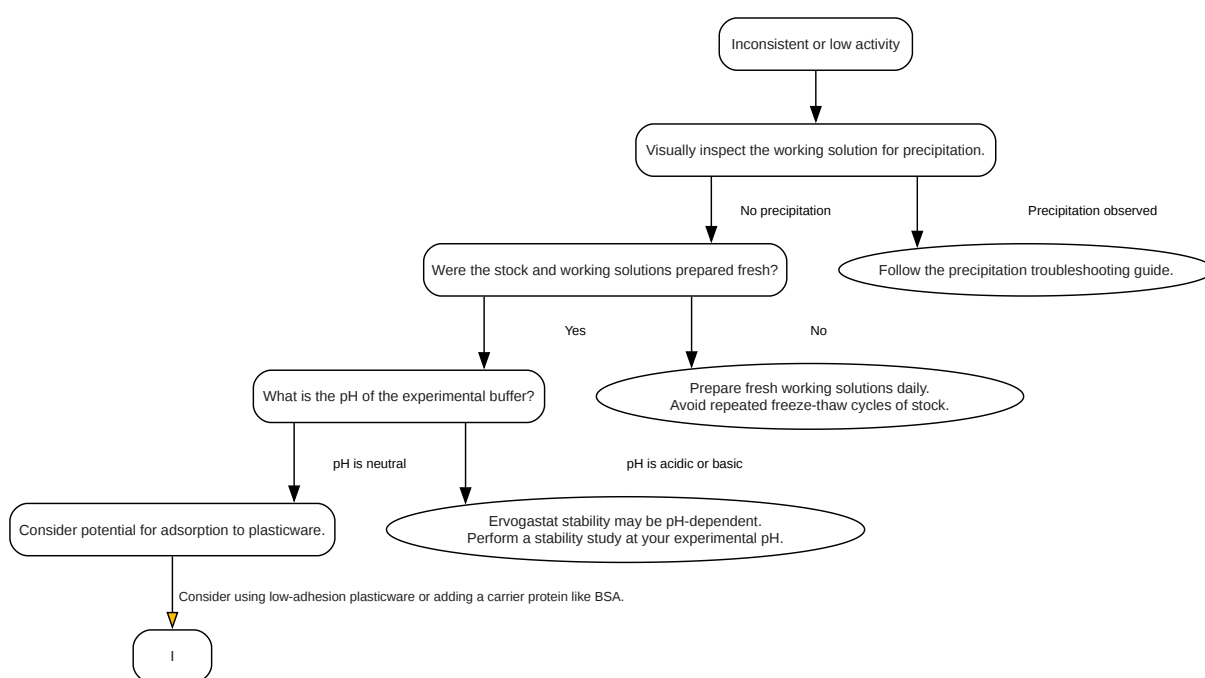
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Caption: Troubleshooting workflow for **Ervogastat** precipitation issues.

Issue 2: Inconsistent or Lower-Than-Expected Activity in Experiments

This could be related to either solubility or stability issues.

Troubleshooting Workflow



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Caption: Troubleshooting workflow for inconsistent **Ervogastat** activity.

Data Presentation

Table 1: Physicochemical Properties of **Ervogastat**

Property	Value	Source
IUPAC Name	2-[5-(3-Ethoxypyridin-2-yl)oxypyridin-3-yl]-N-[(3S)-oxolan-3-yl]pyrimidine-5-carboxamide	[7]
Molecular Formula	C ₂₁ H ₂₁ N ₅ O ₄	[7]
Molecular Weight	407.42 g/mol	[1][7]
CAS Number	2186700-33-2	[1][7]

Table 2: Solubility of **Ervogastat**

Solvent	Solubility	Recommendations	Source
DMSO	81-120 mg/mL (198.81 - 294.54 mM)	Use fresh, anhydrous DMSO. Sonication is recommended for complete dissolution.	[1][6]
Ethanol	5 mg/mL	[1]	
Water	Insoluble	Do not dissolve directly in aqueous solutions.	[1]

Table 3: Recommended Storage Conditions for **Ervogastat**

Form	Storage Temperature	Duration	Source
Solid Powder	-20°C	3 years	[6]
In Solvent	-80°C	1 year	[1][6]
In Solvent	-20°C	1 month	[1]

Experimental Protocols

Protocol 1: Preparation of Ervogastat Stock Solution

- Material: **Ervogastat** powder, anhydrous Dimethyl Sulfoxide (DMSO).
- Procedure:
 - Allow the vial of **Ervogastat** powder to equilibrate to room temperature before opening to prevent condensation.
 - Add the required volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 50 mM).
 - Vortex the solution thoroughly. If necessary, use a sonicator to ensure complete dissolution.
 - Visually inspect the solution to ensure it is clear and free of particulates.
 - Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles.
 - Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of Ervogastat Working Solutions for In Vitro Assays

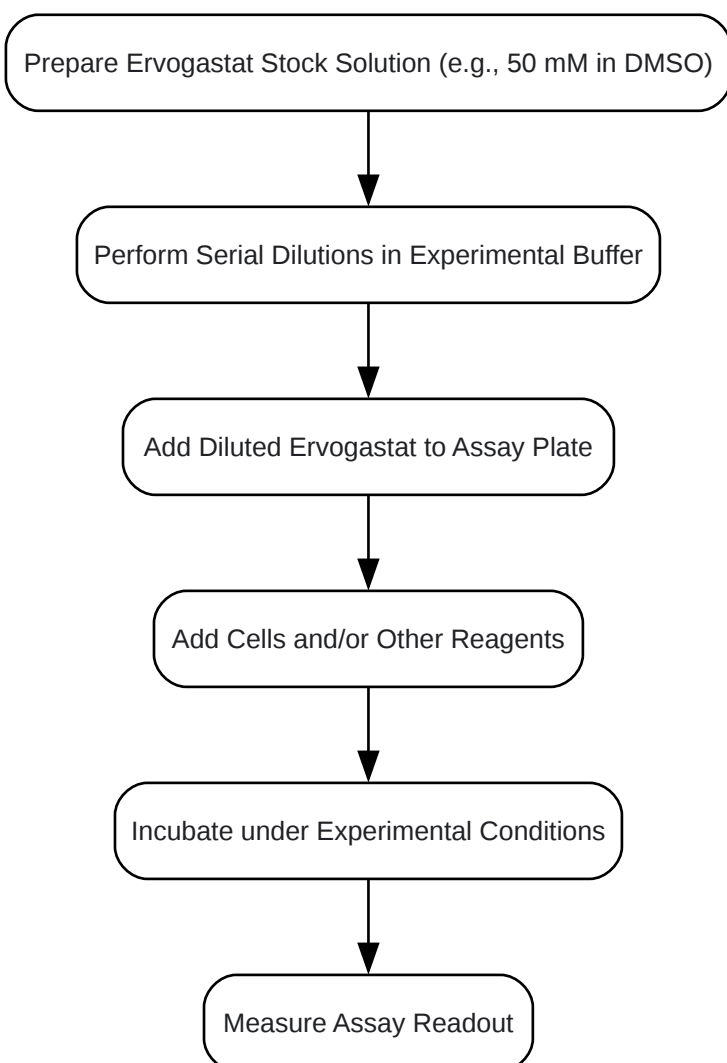
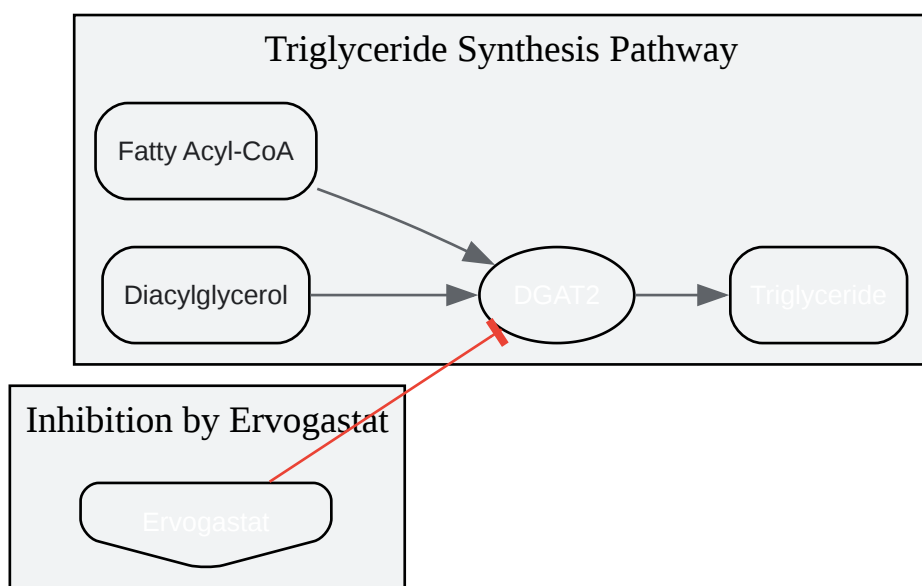
- Materials: **Ervogastat** stock solution (from Protocol 1), experimental buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 5 mM MgCl₂ and 1 mg/mL BSA), appropriate labware.
- Procedure:
 - On the day of the experiment, thaw a single-use aliquot of the **Ervogastat** stock solution at room temperature.
 - Perform serial dilutions of the stock solution in your experimental buffer to achieve the desired final concentrations.

- Crucially, ensure the final concentration of DMSO in the assay does not exceed the tolerance of your experimental system (typically $\leq 0.5\%$).
- Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of **Ervogastat** tested.
- Use the freshly prepared working solutions immediately. Do not store diluted aqueous solutions of **Ervogastat** for extended periods.

Protocol 3: Assessing Ervogastat Stability in a New Experimental Buffer

- Objective: To determine the stability of **Ervogastat** in a specific aqueous buffer over the time course of an experiment.
- Procedure:
 - Prepare a working solution of **Ervogastat** in the test buffer at the highest concentration to be used in the experiment.
 - Prepare a control sample of **Ervogastat** in a solvent where it is known to be stable (e.g., DMSO) at the same concentration.
 - Incubate both solutions under the same conditions as the planned experiment (e.g., temperature, light exposure).
 - At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
 - Analyze the concentration of **Ervogastat** in each aliquot using a suitable analytical method, such as HPLC-UV.
 - A significant decrease in the concentration of **Ervogastat** in the test buffer compared to the control indicates instability.

Signaling Pathway and Experimental Workflow Visualization



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